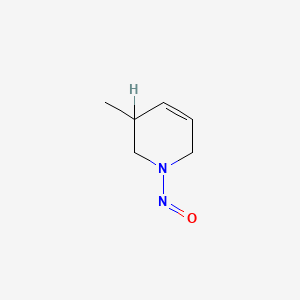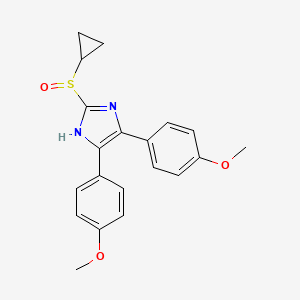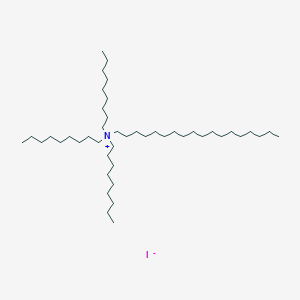
N,N,N-Trinonyloctadecan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trinonyloctadecan-1-aminium iodide is a quaternary ammonium compound with a long alkyl chain. It is known for its surfactant properties and is used in various industrial and research applications. The compound’s structure consists of a central nitrogen atom bonded to three nonyl groups and one octadecyl group, with an iodide ion as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trinonyloctadecan-1-aminium iodide typically involves the quaternization of N,N,N-trinonyloctadecan-1-amine with an alkyl halide, such as methyl iodide. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
N,N,N-Trinonyloctadecan-1-amine+Methyl iodide→N,N,N-Trinonyloctadecan-1-aminium iodide
Industrial Production Methods
Industrial production of this compound involves large-scale quaternization reactions in batch or continuous reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trinonyloctadecan-1-aminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other anions through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (AgNO₃) for iodide substitution.
Oxidation and Reduction: Reagents like hydrogen peroxide (H₂O₂) or sodium borohydride (NaBH₄) can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with silver nitrate would yield N,N,N-Trinonyloctadecan-1-aminium nitrate.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trinonyloctadecan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery and antimicrobial formulations.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of N,N,N-Trinonyloctadecan-1-aminium iodide is primarily based on its surfactant properties. The long alkyl chains interact with lipid membranes, disrupting their structure and increasing permeability. This can lead to cell lysis in microbial applications or enhanced drug delivery in medical applications. The quaternary ammonium group interacts with negatively charged molecules, facilitating various biochemical interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Trimethyloctadecan-1-aminium iodide
- Cetyltrimethylammonium bromide
- Candicine
Uniqueness
N,N,N-Trinonyloctadecan-1-aminium iodide is unique due to its specific alkyl chain length and structure, which confer distinct surfactant properties. Compared to similar compounds like cetyltrimethylammonium bromide, it may offer different solubility and interaction profiles, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
73205-31-9 |
|---|---|
Molekularformel |
C45H94IN |
Molekulargewicht |
776.1 g/mol |
IUPAC-Name |
tri(nonyl)-octadecylazanium;iodide |
InChI |
InChI=1S/C45H94N.HI/c1-5-9-13-17-21-22-23-24-25-26-27-28-29-33-37-41-45-46(42-38-34-30-18-14-10-6-2,43-39-35-31-19-15-11-7-3)44-40-36-32-20-16-12-8-4;/h5-45H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FSTFAZRXPSEFSW-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCC)(CCCCCCCCC)CCCCCCCCC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


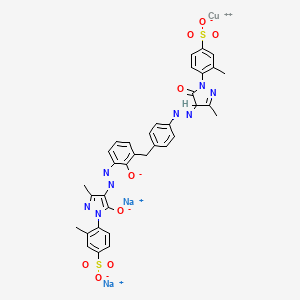
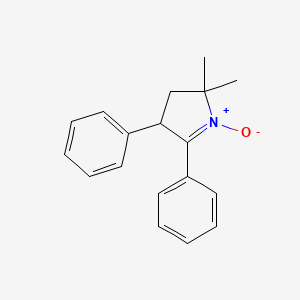
![5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol](/img/structure/B14449851.png)
![4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14449852.png)
![N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide](/img/structure/B14449858.png)


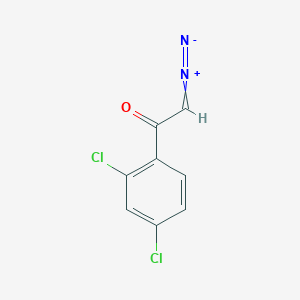
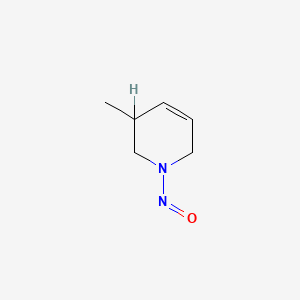
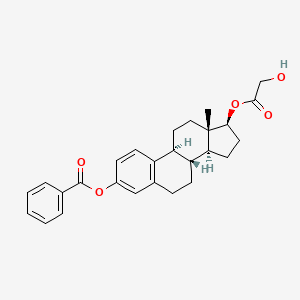
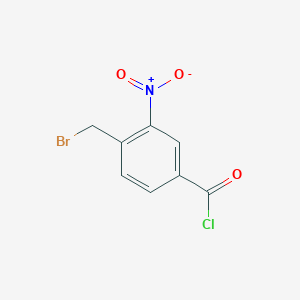
![Ethyl 3-[(butan-2-yl)amino]but-2-enoate](/img/structure/B14449914.png)
